molecular formula C14H14BO2PS B13769425 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide CAS No. 74659-21-5

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide

Cat. No.: B13769425
CAS No.: 74659-21-5
M. Wt: 288.1 g/mol
InChI Key: XGDDOWGFMKZYEN-UHFFFAOYSA-N
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Description

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide is a complex organophosphorus compound It is characterized by the presence of both phosphorus and boron atoms within its molecular structure, which imparts unique chemical properties

Preparation Methods

The synthesis of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide typically involves the reaction of diphenylphosphine oxide with boron-containing reagents under controlled conditions. One common method includes the use of borane complexes to facilitate the formation of the P→B bond . The reaction conditions often require an inert atmosphere and the use of solvents such as tetrahydrofuran (THF) to ensure the stability of the intermediates and the final product.

Chemical Reactions Analysis

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form phosphine oxides and boron oxides.

    Reduction: Reduction reactions can convert it back to its parent phosphine and borane forms.

    Substitution: It can undergo substitution reactions where the phenyl groups are replaced by other substituents. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various halogenating agents.

Scientific Research Applications

1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide involves the interaction of its phosphorus and boron atoms with target molecules. The P→B bond plays a crucial role in its reactivity, allowing it to act as a Lewis acid or base depending on the reaction conditions. This dual functionality enables it to participate in a wide range of chemical transformations, making it a versatile compound in synthetic chemistry .

Comparison with Similar Compounds

Similar compounds to 1,3,5,2-Dioxaphosphaborinane, 2,5-diphenyl-, 5-sulfide include other dioxaphosphaborinanes with different substituents. For example:

Properties

CAS No.

74659-21-5

Molecular Formula

C14H14BO2PS

Molecular Weight

288.1 g/mol

IUPAC Name

2,5-diphenyl-5-sulfanylidene-1,3,5λ5,2-dioxaphosphaborinane

InChI

InChI=1S/C14H14BO2PS/c19-18(14-9-5-2-6-10-14)11-16-15(17-12-18)13-7-3-1-4-8-13/h1-10H,11-12H2

InChI Key

XGDDOWGFMKZYEN-UHFFFAOYSA-N

Canonical SMILES

B1(OCP(=S)(CO1)C2=CC=CC=C2)C3=CC=CC=C3

Origin of Product

United States

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